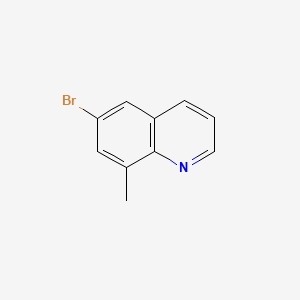

6-Bromo-8-methylquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a fundamental building block in the chemical sciences. chemicalbook.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of chemical properties that make it a "privileged scaffold" in medicinal chemistry and materials science. acs.org The quinoline nucleus is a key feature in numerous natural products, particularly alkaloids like quinine (B1679958), and is present in a wide array of synthetic compounds with significant biological activities. evitachem.com

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of its derivatives. This adaptability has led to the development of a vast library of quinoline-based compounds. These compounds have found applications across diverse fields, from pharmaceuticals, where they form the basis for antimalarial, anticancer, antibacterial, and anti-inflammatory drugs, to materials science, where their planar and aromatic nature is exploited in the development of dyes, pigments, and organic light-emitting diodes (OLEDs). evitachem.com

Overview of Halogenated and Methylated Quinoline Derivatives in Research

The introduction of halogen atoms (such as bromine, chlorine, and fluorine) and methyl groups onto the quinoline scaffold is a common strategy in synthetic and medicinal chemistry to modulate the molecule's properties.

Halogenated quinolines are of particular interest because the presence of a halogen atom can significantly alter a compound's reactivity, lipophilicity, and metabolic stability. The electron-withdrawing nature of halogens can influence the electron distribution within the quinoline ring system, affecting its behavior in chemical reactions like electrophilic substitution. smolecule.com Furthermore, halogen atoms can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, providing a convenient handle for constructing more complex molecular architectures. In medicinal chemistry, halogenation is a well-established method for enhancing the binding affinity of a drug candidate to its biological target and improving its pharmacokinetic profile.

Methylated quinolines also play a crucial role in research. A methyl group, while seemingly simple, can have profound effects on a molecule's properties. It can provide steric bulk, which can influence the regioselectivity of reactions and the binding conformation of a molecule within a biological receptor. The methyl group can also impact the compound's solubility and electronic properties, thereby modulating its biological activity and potential applications. smolecule.comresearchgate.net The strategic placement of methyl groups is a key aspect of structure-activity relationship (SAR) studies, helping researchers to optimize the performance of quinoline-based compounds. researchgate.net

Research Rationale for 6-Bromo-8-methylquinoline

The specific compound, this compound, is a disubstituted quinoline derivative that combines the features of both halogenation and methylation. Its primary significance in the scientific community lies in its role as a key chemical intermediate and building block for the synthesis of more complex molecules. acs.orgevitachem.com

A key method for its preparation involves the direct bromination of 8-methylquinoline (B175542), which yields the this compound isomer. evitachem.com This positions the compound as a valuable precursor for creating a variety of other derivatives. Research dating back to the 1950s has documented the use of this compound to synthesize other novel compounds, highlighting its foundational role in exploratory chemical synthesis. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 178396-31-1 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrN | sigmaaldrich.com |

| Molecular Weight | 222.08 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | RYYKJLRAFMKRSC-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of this compound with a Structural Isomer

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Substituent Positions | Key Distinctions |

| This compound | 178396-31-1 | C₁₀H₈BrN | 222.08 | Br (6), CH₃ (8) | Synthesized from 8-methylquinoline; used as a precursor for various derivatives. acs.orgevitachem.com |

| 8-Bromo-6-methylquinoline | 84839-95-2 | C₁₀H₈BrN | 222.08 | Br (8), CH₃ (6) | Synthesized from 6-methylquinoline; serves as an intermediate for complex heterocycles. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYKJLRAFMKRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625506 | |

| Record name | 6-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178396-31-1 | |

| Record name | 6-Bromo-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178396-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 6 Bromo 8 Methylquinoline

Cross-Coupling Reactions Involving the Bromine Atom at C-6

The bromine atom at the C-6 position of 6-bromo-8-methylquinoline is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgresearchgate.net This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids and their esters. researchgate.netfrontiersin.org

For this compound, the Suzuki-Miyaura coupling provides a direct route to 6-aryl or 6-vinyl substituted 8-methylquinolines. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

| Catalyst | Ligand | Base | Solvent | Product (R) | Yield |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl, Heteroaryl | Good to Excellent |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Vinyl, Alkenyl | Good to Excellent |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Phenyl | Good |

This is an interactive data table based on typical conditions for Suzuki-Miyaura reactions on aryl bromides. frontiersin.orgnih.govelsevierpure.com

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. organic-chemistry.org This methodology allows for the direct introduction of alkynyl moieties at the C-6 position of the quinoline (B57606) ring, yielding 6-alkynyl-8-methylquinoline derivatives. These products are valuable precursors for more complex heterocyclic structures.

The general catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Scheme 2: General Sonogashira coupling reaction of this compound.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Product (R) | Yield |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to 60 °C | Aryl, Alkyl, Silyl | Good to Excellent |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Room Temp. | Phenyl, Trimethylsilyl | Good |

This is an interactive data table based on typical conditions for Sonogashira reactions on aryl bromides. researchgate.netsoton.ac.ukresearchgate.net

Beyond the Suzuki and Sonogashira reactions, the C-6 bromine atom can participate in a variety of other palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org It provides a route to 6-alkenyl-8-methylquinolines. The reaction requires a palladium catalyst and a base. organic-chemistry.orgnih.gov

Stille Coupling : In this reaction, an organotin compound is coupled with the aryl bromide. The Stille reaction is known for its tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling an amine (primary or secondary) with the aryl bromide. It is a premier method for synthesizing aryl amines and has largely replaced harsher classical methods. organic-chemistry.orgwikipedia.org The choice of a bulky, electron-rich phosphine ligand is critical for high yields. wikipedia.orglibretexts.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

| Heck | Alkene (e.g., tert-butyl acrylate) | POPd / Dicyclohexylmethylamine | Dicyclohexylmethylamine | 6-(alkenyl)-8-methylquinoline |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | POPd / CsF | CsF | 6-(aryl)-8-methylquinoline |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | NaOt-Bu | 6-(amino)-8-methylquinoline |

This is an interactive data table summarizing other palladium-catalyzed reactions applicable to haloquinolines. organic-chemistry.orgnih.govlibretexts.org

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com In the case of this compound, the quinoline nitrogen is electron-withdrawing, but the methyl group at C-8 is electron-donating. The substrate lacks a strong EWG ortho (C-5 or C-7) or para to the C-6 bromine. Consequently, this compound itself is generally unreactive towards direct SNAr. researchgate.net

To facilitate SNAr, the quinoline ring must first be activated. A common strategy is nitration. For example, nitration of 6-bromoquinoline (B19933) can introduce a nitro group at the C-5 position. This powerful EWG, being ortho to the bromine, significantly activates the C-6 position for nucleophilic attack. The resulting 6-bromo-5-nitroquinoline (B1267105) readily reacts with various nucleophiles, such as morpholine (B109124) or piperazine (B1678402), to yield the corresponding substitution products in good yields. researchgate.net

Scheme 3: Activation of a bromoquinoline ring by nitration, followed by SNAr.

| Nucleophile | Activating Group | Solvent | Conditions | Product |

| Morpholine | 5-NO₂ | DMF | 100 °C | 6-morpholinyl-5-nitro-8-methylquinoline |

| Piperazine | 5-NO₂ | DMF | 100 °C | 6-piperazinyl-5-nitro-8-methylquinoline |

This is an interactive data table illustrating SNAr on an activated bromoquinoline system. researchgate.net

Transformations of the Methyl Group at C-8

The methyl group at the C-8 position is not merely a passive substituent. Its proximity to the quinoline nitrogen atom allows it to participate in a range of transformations, often through transition metal-catalyzed C-H activation. nih.gov The nitrogen atom acts as a built-in directing group, facilitating the formation of cyclometalated intermediates that enable selective functionalization of the methyl group's sp³ C-H bonds. nih.gov

Reported transformations include:

Aerobic Oxidation : In the presence of a palladium(II) catalyst, such as one derived from 2,6-pyridinedicarboxylic acid, the 8-methyl group can undergo regioselective aerobic oxidation. This reaction, typically run in acetic acid and acetic anhydride, produces the corresponding 8-quinolylmethyl acetate (B1210297) as the major product and the 8-quinoline carboxylic acid as a minor product. rsc.org

Nitration : Palladium catalysis can also be used to achieve the nitration of the sp³ C-H bonds of the 8-methyl group. Using tert-butyl nitrite (B80452) (t-BuONO) as the nitro source, 8-methylquinolines can be converted to 8-(nitromethyl)quinolines in moderate to excellent yields. figshare.com

| Reaction Type | Catalyst System | Reagent(s) | Solvent | Product |

| Aerobic Oxidation | Pd(II) / 2,6-pyridinedicarboxylic acid | O₂ (Air) | AcOH/Ac₂O | 6-Bromo-8-(acetoxymethyl)quinoline |

| C-H Nitration | Pd(OAc)₂ | t-BuONO | Dichloroethane | 6-Bromo-8-(nitromethyl)quinoline |

This is an interactive data table summarizing functionalizations of the C-8 methyl group. rsc.orgfigshare.com

Functionalization at Other Positions of the Quinoline Nucleus

While the C-6 and C-8 positions are the most obvious sites for reaction on this compound, other positions on the quinoline nucleus can also be functionalized, typically through electrophilic aromatic substitution or directed C-H activation.

Electrophilic Aromatic Substitution (Nitration) : The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609). However, under forcing conditions, reactions like nitration can occur. The position of substitution is influenced by both the existing substituents and the reaction conditions (e.g., pH). For 6-bromoquinoline, nitration after N-oxidation can lead to the introduction of a nitro group at the C-4 or C-5 positions. researchgate.netresearchgate.net The C-5 position is often favored in the functionalization of 8-substituted quinolines. researchgate.netmdpi.com

C-H Activation/Halogenation : Modern synthetic methods allow for the direct functionalization of C-H bonds. For 8-substituted quinolines, the C-5 position is a common site for directed C-H halogenation. researchgate.net Furthermore, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been reported, demonstrating the feasibility of introducing new functionalities at various sites on the ring system.

Structure Activity Relationship Sar Studies of 6 Bromo 8 Methylquinoline Derivatives

Impact of Bromine Substitution at C-6 on Biological Activity

The presence and position of halogen atoms on the quinoline (B57606) ring are well-known determinants of biological efficacy. Specifically, bromine substitution at the C-6 position has been shown to significantly influence the activity of quinoline derivatives, particularly in the context of anticancer research.

Studies have demonstrated that the introduction of a bromine atom at C-6 can enhance the antiproliferative effects of quinoline compounds. For example, research on highly brominated quinolines has highlighted the synergistic effect of bromine and other substituents. While 6,8-dibromoquinoline (B11842131) on its own may not show significant inhibitory activity, the addition of a nitro group at the C-5 position, resulting in 6,8-dibromo-5-nitroquinoline, can lead to remarkable inhibitory activity against various cancer cell lines. This suggests that the electron-withdrawing nature of the bromine at C-6, combined with other functional groups, is crucial for enhancing anticancer potency.

In another study, 6-bromo-5-nitroquinoline (B1267105) was identified as having potent antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). This compound demonstrated greater activity compared to the reference drug 5-fluorouracil (B62378) in certain contexts and was shown to induce cancer cell death through apoptosis. The combination of the C-6 bromo and C-5 nitro substituents appears to be a key pharmacophoric feature for this cytotoxic activity.

The following table summarizes the activity of select 6-bromoquinoline (B19933) derivatives against various cancer cell lines.

| Compound | Substituents | Cell Line | Activity (IC₅₀) |

| 6,8-dibromoquinoline | 6-Br, 8-Br | C6, HT29, HeLa | No inhibitory activity |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | C6 | 50.0 µM |

| HT29 | 26.2 µM | ||

| HeLa | 24.1 µM | ||

| 6-bromo-5-nitroquinoline | 6-Br, 5-NO₂ | C6, HT29, HeLa | High antiproliferative activity |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Influence of Methyl Group at C-8 on Pharmacological Profiles

The C-8 position of the quinoline ring is a critical site for substitution, and the presence of a methyl group at this position can significantly modulate the pharmacological profile of the molecule. The influence of the C-8 methyl group can be attributed to several factors, including steric, electronic, and metabolic effects.

The functionalization of the C-8 methyl group itself is a key strategy in medicinal chemistry to expand the chemical space of quinoline-based drugs. The methyl group can serve as a handle for introducing other functional groups, leading to derivatives with altered or improved biological activities.

From a steric perspective, the methyl group at C-8 can influence how the molecule binds to its biological target. Its size and position can either facilitate optimal orientation within a receptor's binding pocket or, conversely, cause steric hindrance that prevents effective binding. For instance, in styrylquinoline derivatives, substitutions at the C-7 and C-8 positions have been identified as crucial for modulating various biological activities, indicating the importance of the steric and electronic environment in this region of the scaffold.

Role of Other Substituents on the Quinoline Scaffold

The biological activity of the 6-bromo-8-methylquinoline scaffold is not solely dependent on the bromo and methyl groups; it is profoundly influenced by the nature and position of other substituents on the quinoline ring. The versatility of the quinoline core allows for functionalization at numerous positions, each contributing uniquely to the molecule's pharmacological properties. nih.gov

The introduction of various functional groups can alter key physicochemical properties such as:

Lipophilicity: Affects cell membrane permeability and bioavailability.

Electronic Properties: Electron-donating or electron-withdrawing groups can modulate the reactivity of the quinoline ring and its ability to participate in hydrogen bonding or π-π stacking interactions.

Steric Bulk: Influences the molecule's ability to fit into the active site of a target enzyme or receptor.

Research has shown that specific substitutions can confer potent biological activities. For example, the introduction of a nitro group (—NO₂) at the C-5 position of a 6-bromoquinoline core significantly enhances anticancer activity. youtube.com Similarly, cyano (—CN), phenyl (—C₆H₅), and methoxy (B1213986) (—OCH₃) groups have been explored as substituents to modulate the antiproliferative effects of quinoline derivatives. youtube.com In some series, a hydroxyl (—OH) group at the C-8 position is crucial for activity, often due to its ability to chelate metal ions essential for enzymatic functions. mdpi.com

The table below illustrates how different substituents on the quinoline scaffold can lead to a range of biological activities, based on findings from various studies.

| Position of Substitution | Substituent Group | Resulting Biological Activity |

| C-5 | Nitro (—NO₂) | Enhanced anticancer activity |

| C-5, C-7 | Bromo (—Br) | Significant antiproliferative effects |

| C-8 | Hydroxyl (—OH) | Potent anticancer, antimicrobial activity |

| C-8 | Methoxy (—OCH₃) | Potent anticancer activity |

| C-4 | Phenyl (—C₆H₅) | Can influence inhibitory action |

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of quinoline derivatives. The interaction between a drug molecule and its biological target (like an enzyme or receptor) is often highly specific, akin to a lock and key mechanism. Therefore, the spatial orientation of substituents on the quinoline scaffold can dramatically influence binding affinity and efficacy.

Chirality, a key aspect of stereochemistry, arises when a molecule is non-superimposable on its mirror image, leading to the existence of enantiomers. These enantiomers can exhibit significantly different pharmacological profiles. One enantiomer may be highly active, while the other could be less active, inactive, or even produce undesirable side effects.

In the context of quinoline derivatives, the introduction of chiral centers or the existence of axial chirality can lead to stereoisomers with distinct biological activities. For example, studies on chiral anthranilic amide derivatives of quinoline have shown different inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research. This highlights that the specific 3D arrangement of the atoms is crucial for effective interaction with the enzyme's active site.

While specific stereochemical studies on this compound derivatives are not extensively documented in the reviewed literature, the principle remains broadly applicable. If a substituent introduced onto the this compound core creates a chiral center, it would be expected that the resulting enantiomers would display differential activity. The development of atroposelective synthesis methods for axially chiral quinolines further underscores the growing recognition of stereochemistry's importance in designing potent and selective quinoline-based therapeutic agents.

Computational Approaches to SAR Analysis (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for elucidating the SAR of this compound and other quinoline derivatives. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of the molecules, these models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The primary objective of QSAR is to identify the key molecular descriptors that govern a specific biological response. These descriptors can be categorized as:

Electronic: Dipole moment, electronegativity, frontier molecular orbital energies (HOMO/LUMO).

Hydrophobic: Octanol-water partition coefficient (logP).

Steric/Topological: Molecular volume, molar refractivity, connectivity indices.

For quinoline derivatives, QSAR models have been successfully developed to predict a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For example, a QSAR study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives identified a significant correlation between certain descriptors and antibacterial activity, validating the predictive power of the model. Similarly, QSAR analyses of 5,8-quinolinequinone derivatives have been used to derive models for their anti-proliferative and anti-inflammatory activities.

These computational approaches allow researchers to:

Understand the physicochemical requirements for optimal activity.

Prioritize the synthesis of the most promising candidate molecules.

Design novel derivatives with potentially enhanced potency and selectivity.

The development of a robust QSAR model for a series of this compound derivatives would involve synthesizing a training set of compounds, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression to build and validate a predictive equation. This in-silico approach complements experimental studies and provides a rational framework for lead optimization.

Pharmacological and Biological Investigations of 6 Bromo 8 Methylquinoline Derivatives

Antimicrobial Activity

In addition to their anticancer properties, quinoline (B57606) derivatives have a long history of use as antimicrobial agents. The incorporation of halogen atoms, such as bromine, into the quinoline ring is a common strategy to enhance antimicrobial potency.

Derivatives of 6-bromo-8-methylquinoline have been evaluated for their activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

For example, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, demonstrated significant antibacterial activity. These compounds exhibited zones of inhibition in the range of 10–16 mm against microorganisms such as Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. Notably, the quinazolinone derivative showed higher activity against several of these strains compared to the standard drug ciprofloxacin.

The broader class of 8-hydroxyquinoline (B1678124) derivatives has also been extensively studied for antibacterial effects. These compounds are known to chelate metal ions that are essential for bacterial enzyme function, thereby inhibiting bacterial growth. The substitution pattern on the quinoline ring, including the presence of a bromine atom, can significantly influence the antibacterial spectrum and potency.

The table below provides an overview of the antibacterial activity of some 6-bromo-quinazoline derivatives.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Staphylococcus aureus | 12 | |

| Bacillus species | 10 | ||

| Escherichia coli | 10 | ||

| Klebsiella pneumonia | 10 | ||

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | 16 | |

| Bacillus species | 14 | ||

| Escherichia coli | 12 | ||

| Klebsiella pneumonia | 14 |

Antifungal Properties

The quinoline scaffold, a key structural component in many natural alkaloids like quinine (B1679958), serves as a foundational template in the development of new antifungal agents. Derivatives of this compound are part of a broader class of quinoline compounds investigated for their fungicidal potential against a range of pathogenic fungi. Research has demonstrated that modifications to the quinoline ring system, including halogenation and the addition of various functional groups, can significantly enhance antifungal efficacy.

Studies on related quinoline structures have provided insights into their mechanism of action. For instance, certain novel quinoline derivatives have been shown to induce changes in fungal cell membrane permeability, lead to the accumulation of reactive oxygen species (ROS), and cause a loss of mitochondrial membrane potential. researchgate.net These actions effectively disrupt essential cellular processes, inhibiting mycelial growth and spore germination. researchgate.nettandfonline.com

Investigations into various substituted quinolines have identified compounds with potent activity against significant plant and human fungal pathogens. For example, specific quinoline thioether derivatives and fluorinated quinoline analogs have shown high inhibition rates against phytopathogenic fungi such as Sclerotinia sclerotiorum and Physalospora piricola. tandfonline.comnih.gov Similarly, derivatives of 8-hydroxyquinoline, a related structural class, have demonstrated antifungal activity comparable or superior to the commercial antifungal drug fluconazole (B54011) against Candida species. nih.gov Research on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which include a bromo-substituent, found high efficacy against Candida albicans, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. The structure-activity relationship (SAR) analyses reveal that the type and position of substituents on the quinoline ring are critical for determining the spectrum and potency of the antifungal activity. tandfonline.com

| Compound Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoline Derivatives (Bromo-substituted) | Candida albicans | MIC values as low as 0.4 µg/mL | |

| Quinoline Thioether Derivatives | Sclerotinia sclerotiorum, Physalospora piricola | Inhibition rates >80% at 50 µg/mL | tandfonline.com |

| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Inhibition rates >80% at 50 µg/mL | nih.gov |

| 8-Hydroxyquinoline Derivatives | Candida spp. | Activity comparable to or higher than fluconazole | nih.gov |

| Quinine-Inspired Quinoline Derivatives | Sclerotinia sclerotiorum | EC50 values as low as 0.41 µg/mL | researchgate.nettandfonline.com |

Antimalarial Research Applications

The quinoline core is the cornerstone of antimalarial chemotherapy, with foundational drugs like chloroquine (B1663885) and quinine shaping the treatment landscape for decades. Consequently, derivatives of this compound are situated within a critical area of research aimed at combating the malaria parasite, Plasmodium falciparum. The emergence and spread of drug-resistant parasite strains have rendered many traditional quinoline-based therapies ineffective, necessitating a continuous search for novel and more robust antimalarial agents.

Research efforts have focused on modifying the quinoline scaffold to overcome resistance mechanisms. This includes the synthesis of hybrid molecules that combine the quinoline structure with other pharmacophores, such as sulfonamides or ferrocene, to create dual-action compounds. These molecular hybridization strategies aim to develop agents that are not only effective against resistant parasites but also possess novel mechanisms of action that are less susceptible to existing resistance pathways. For example, a 2,3,8-trisubstituted quinoline compound demonstrated excellent inhibitory activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 value of 22 nM.

A primary objective in modern antimalarial drug discovery is the development of compounds that retain high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Parasite resistance to chloroquine is often linked to a reduced accumulation of the drug within the parasite's acidic food vacuole.

Numerous studies have evaluated novel quinoline derivatives against a panel of parasite strains with varying resistance profiles. For instance, quinoline-sulfonamide hybrids have shown high schizonticidal activity against the CQR W2 clone, with several compounds exhibiting IC50 values significantly lower than that of chloroquine itself. Similarly, dual-hybrid compounds have been developed that show activity against both the 3D7 (CQS) and Dd2 (multidrug-resistant) strains. While some novel compounds show exceptional potency against sensitive strains, a drop-off in activity against resistant strains is sometimes observed, highlighting the challenge of overcoming resistance mechanisms. The ratio of the IC50 value against a resistant strain to that of a sensitive strain, known as the resistance index (RI), is a critical parameter in evaluating the potential of a new antimalarial candidate.

| Compound Class | P. falciparum Strain (Sensitivity) | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrids | W2 (CQR) | 0.05 - 1.63 µM | |

| W2 (CQR), 10 compounds | 0.05 - 0.40 µM (lower than chloroquine) | ||

| Dual Quinoline-Hybrids (DEQ) | 3D7 (CQS) | Nanomolar range | |

| Dd2 (Multidrug-Resistant) | High Resistance Index noted | ||

| 2,3,8-Trisubstituted Quinoline | NF54 (CQS) | 22 nM | |

| Quinoline-Pyrazole Hybrids | P. falciparum | 0.036 µg/mL (comparable to chloroquine) |

Anti-inflammatory and Analgesic Effects

Quinoline and its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The structural versatility of the quinoline scaffold allows for the design of molecules that can interact with various targets within inflammatory and pain pathways. Research in this area has led to the synthesis of novel compounds with significant activity, in some cases surpassing that of established drugs like indomethacin (B1671933) and ibuprofen.

One mechanism through which quinoline derivatives may exert anti-inflammatory effects is by inhibiting key components of the inflammatory cascade. For example, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines. In animal models, such as the carrageenan-induced paw edema test, various quinoline and quinazolinone derivatives have demonstrated a dose-dependent reduction in inflammation.

In the context of analgesia, studies have explored both peripheral and central mechanisms of action. Acetic acid-induced writhing tests in mice, a model for peripheral pain, have shown that certain derivatives can significantly reduce pain responses. Meanwhile, the hot plate test, which assesses central analgesic activity, has also shown positive results with some quinoline-based compounds, indicating an effect on central nervous system pain pathways. Halogenated derivatives, including bromo-substituted quinazolinones, have been noted for their potent anti-inflammatory and analgesic properties.

Antiviral Properties (e.g., Anti-HIV Activity)

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry and has been explored for the development of antiviral agents targeting a variety of viruses. This includes significant research into its potential against Human Immunodeficiency Virus (HIV), Dengue virus, and human cytomegalovirus.

In the field of anti-HIV research, quinoline derivatives have been designed to inhibit multiple stages of the viral life cycle. One of the most successful applications has been the development of HIV integrase inhibitors, with the quinolone derivative elvitegravir (B1684570) being a notable example. Additionally, other quinoline-based compounds have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA. Some novel quinoline-substituted derivatives have shown exceptionally high potency, with EC50 values in the low nanomolar range against wild-type HIV-1. Other research has focused on compounds that inhibit HIV transcription, a later stage in the viral replication process.

Beyond HIV, quinoline derivatives have also demonstrated efficacy against other viruses. Studies have identified compounds with dose-dependent inhibition of Dengue virus serotype 2, appearing to act during the early stages of infection by impairing the accumulation of the viral envelope glycoprotein.

Modulation of Enzyme Activity (e.g., Carbonic Anhydrase, Cholinergic Enzymes)

Derivatives of the quinoline scaffold have been shown to modulate the activity of several key enzyme systems, highlighting their potential as therapeutic agents for a range of conditions.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma and cancer. researchgate.net Quinoline-based sulfonamides have been developed as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. Studies have shown that these compounds can exhibit high affinity and selectivity for specific isoforms, particularly the cancer-related hCA IX and hCA XII. researchgate.net For instance, certain 4-anilinoquinoline and 8-substituted quinoline-2-carboxamide (B1208818) derivatives have demonstrated inhibitory constants (Ki) in the low nanomolar range against hCA I, II, and IX. tandfonline.com

Cholinergic Enzyme Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Various quinoline derivatives have been designed and synthesized as cholinesterase inhibitors. Structure-activity relationship studies have shown that modifications to the quinoline core, such as the introduction of morpholine-bearing side chains or N-phenylamino groups, can significantly influence inhibitory potency against both AChE and BChE. Kinetic analyses have revealed that some of these compounds act as non-competitive inhibitors, binding to sites distinct from the active site of the enzyme.

| Enzyme Target | Compound Class | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|

| Carbonic Anhydrase (hCA) | Quinoline-Based Sulfonamides (QBS) | Ki = 5.5 nM (against hCA IX) | |

| Quinoline-Based Sulfonamides (QBS) | Ki = 8.4 nM (against hCA IX) | ||

| Acetylcholinesterase (AChE) | Quinolinone Derivative (QN8) | IC50 = 0.29 µM; Ki = 79 nM | |

| Dihydroquinolinone Derivative (DQN7) | IC50 = 1.34 µM | ||

| Butyrylcholinesterase (BChE) | Quinolinone Derivative (QN9) | IC50 = 0.58 µM |

Investigation of Neurobiological Activities (e.g., Sodium Channel Modulation)

The quinoline structure has been utilized as a scaffold for developing agents that modulate neurobiological targets, including voltage-gated ion channels. These channels are fundamental to neuronal excitability and the propagation of action potentials, making them important targets for conditions such as epilepsy and neuropathic pain.

Research has led to the discovery of quinoline-derived compounds that act as sodium channel blockers. For example, a series of quinoline-derived α-trifluoromethylated alcohols were found to possess both antiepileptic and analgesic properties. In vivo assays demonstrated that these compounds could block sodium channels and reduce the inflammatory sodium signals associated with peripheral nerve and tissue damage. By stabilizing the inactivated state of the sodium channel, these modulators can reduce excessive neuronal firing, which is a hallmark of both epilepsy and certain types of chronic pain.

Beyond sodium channels, other ion channels have also been targeted by quinoline-based molecules. Pannexin-1 (Panx-1) channels, which are involved in cellular communication and inflammatory processes, have been identified as a target for some quinoline derivatives, suggesting a potential role in modulating neuroinflammation and neuropathic pain.

Other Emerging Biological Activities

Recent scientific investigations have begun to shed light on the broader therapeutic potential of this compound derivatives. These explorations have ventured into novel areas, demonstrating the adaptability of this chemical structure to interact with various biological targets. The following subsections detail some of the most promising new findings.

Antiviral Potential

The quest for new antiviral agents has led researchers to explore the utility of quinoline derivatives. Certain analogues of this compound have shown promise in inhibiting viral replication. For instance, studies on related quinoline compounds have demonstrated activity against Dengue virus and Zika virus (ZIKV).

Key findings in this area include the identification of 2,8-bis(trifluoromethyl)quinolines that effectively reduce ZIKV RNA production. While not direct derivatives of this compound, these findings suggest that the core quinoline structure is a viable starting point for the development of novel antiviral therapies. The mechanism of action is often attributed to the inhibition of viral proteases or polymerases, which are crucial for the viral life cycle.

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Compound Class | Virus | Target/Mechanism | Key Findings |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Viral Replication | Reduction in ZIKV RNA production. nih.gov |

| 8-hydroxyquinoline derivatives | Dengue Virus (DENV2) | NS2B/NS3 Protease | In vitro inhibition of the viral protease. mdpi.com |

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant challenge for modern medicine. Researchers are investigating quinoline derivatives for their potential to protect neurons from damage and degeneration. The neuroprotective effects of these compounds are often linked to their ability to inhibit key enzymes involved in the progression of these diseases.

One of the primary targets in Alzheimer's disease research is the enzyme acetylcholinesterase (AChE). Inhibition of AChE can lead to an increase in the neurotransmitter acetylcholine, which is beneficial for cognitive function. researchgate.net Theoretical studies and in vitro experiments on various quinoline derivatives have shown their potential as selective inhibitors of AChE. researchgate.net While specific studies on this compound are limited, the broader class of quinoline compounds has demonstrated promising activity in this area.

Table 2: Neuroprotective Potential of Quinoline Derivatives

| Compound Type | Biological Target | Associated Disease | Research Finding |

|---|---|---|---|

| Quinoline Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Selective inhibition of AChE. researchgate.net |

| 8-hydroxyquinolines | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Selective inhibition and neuroprotective activity. nih.gov |

Enzyme Inhibition

The ability of this compound derivatives to interact with and inhibit specific enzymes extends beyond the nervous system. A significant area of emerging research is their potential as anticancer agents through the inhibition of enzymes critical for tumor growth and proliferation.

One such target is Topoisomerase I, an enzyme that plays a crucial role in DNA replication and repair. The inhibition of this enzyme can lead to DNA damage and ultimately, cell death in rapidly dividing cancer cells. Studies on brominated 8-hydroxyquinolines have revealed their potential as novel topoisomerase inhibitors. benthamdirect.com These findings suggest that the bromo-substitution on the quinoline ring may be a key feature for this activity.

Furthermore, derivatives of the closely related 6-bromo quinazoline (B50416) have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular docking and in vitro studies have shown that these compounds can bind to and inhibit both wild-type and mutated forms of EGFR. nih.gov

Table 3: Enzyme Inhibition by Bromo-Substituted Quinolines and Related Compounds

| Compound Class | Enzyme Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Brominated 8-hydroxyquinolines | Topoisomerase I | Cancer | Inhibition of supercoiled plasmid DNA relaxation. benthamdirect.com |

Mechanistic Studies of 6 Bromo 8 Methylquinoline S Biological Action

Molecular Target Identification and Binding Studies

No studies have been identified that pinpoint the specific molecular targets of 6-bromo-8-methylquinoline or that characterize its binding affinity and interactions with any biological macromolecules.

Cellular Pathway Modulation

There is currently no available data from cellular studies to indicate which signaling or metabolic pathways, if any, are modulated by this compound.

Interaction with Biomolecules (e.g., DNA Binding)

The potential for this compound to interact with biomolecules, such as binding to DNA or other macromolecules, has not been investigated in the available literature.

Inhibition of Key Biological Enzymes

No research has been published that evaluates the inhibitory activity of this compound against any specific biological enzymes.

Further research is required to determine the biological activity and mechanistic profile of this compound.

Advanced Characterization and Computational Analysis of 6 Bromo 8 Methylquinoline

Spectroscopic Methodologies for Structural Elucidation of 6-Bromo-8-methylquinoline

The unambiguous determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would display a set of coupled multiplets corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The methyl group protons would appear as a singlet, typically in the upfield region around 2.5-2.8 ppm. nih.govchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The positions of these signals are diagnostic; for instance, the carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. nih.gov Solvent effects can cause variations in the observed chemical shifts. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.8-9.0 | ~150-152 |

| 3 | ~7.3-7.5 | ~121-123 |

| 4 | ~8.0-8.2 | ~135-137 |

| 5 | ~7.7-7.9 | ~128-130 |

| 6 | - | ~118-120 |

| 7 | ~7.6-7.8 | ~130-132 |

| 8 | - | ~134-136 |

| 8-CH₃ | ~2.8 | ~18-20 |

| 9 (C4a) | - | ~147-149 |

| 10 (C8a) | - | ~126-128 |

Note: The predicted values are based on analyses of similar substituted quinolines and are for illustrative purposes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands. High-wavenumber bands above 3000 cm⁻¹ are attributed to aromatic C-H stretching vibrations. The region between 1400 and 1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the quinoline ring system. The presence of the methyl group would be confirmed by C-H bending vibrations around 1380 cm⁻¹ and 1460 cm⁻¹. A key feature would be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹. researchgate.netdergipark.org.tr Theoretical calculations using methods like Density Functional Theory (DFT) are often used to predict and help assign these vibrational modes accurately. scispace.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Ring Stretch | 1400 - 1600 |

| Methyl C-H Bend | 1380 - 1460 |

| In-plane C-H Bend | 1000 - 1300 |

| Out-of-plane C-H Bend | 750 - 900 |

| C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrN), the molecular weight is 222.08 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be prominent. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, a characteristic isotopic pattern will be observed. This pattern consists of two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₈BrN). Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the compound and study its fragmentation patterns, which can provide further structural information. nih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. The spectrum of this compound is expected to show complex absorption bands, characteristic of the quinoline core. The positions and intensities of these bands are modified by the substituents. The bromine atom and methyl group act as auxochromes, which can cause a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline. spectrabase.com

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining suitable single crystals would allow for an unambiguous confirmation of its structure. Based on studies of similar brominated quinolines, several structural features can be anticipated. The quinoline ring system is expected to be essentially planar. researchgate.net The crystal packing is likely to be influenced by intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules. nih.govresearchgate.net The presence of the bromine atom may also lead to halogen bonding or other short-contact interactions within the crystal lattice. researchgate.net The resulting crystal data, including unit cell dimensions and space group, provide a unique fingerprint of the compound in its crystalline form.

Illustrative Crystal Data for a Substituted Bromoquinoline

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8484 |

| b (Å) | 12.634 |

| c (Å) | 18.042 |

| β (°) | 92.918 |

| Volume (ų) | 876.0 |

| Z (Molecules/unit cell) | 4 |

Note: Data is from 6-Bromoquinoline-8-carbonitrile and serves as a representative example. researchgate.net

Computational Chemistry Applications

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental characterization. DFT calculations can predict various molecular properties of this compound with a high degree of accuracy.

Commonly, the geometry of the molecule is first optimized to find its lowest energy conformation. This optimized structure provides theoretical bond lengths and angles that can be compared with X-ray crystallography data. Subsequently, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral features. researchgate.netdergipark.org.tr

Furthermore, DFT methods are used to calculate NMR chemical shifts, which can be invaluable for assigning complex spectra. dergipark.org.tr Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and electronic transitions, which can be correlated with UV-Vis spectroscopic data. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. dergipark.org.trnih.govyoutube.commdpi.commdpi.com This method allows for the calculation of various molecular properties that provide insights into the molecule's behavior in chemical reactions. DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. dergipark.org.trmdpi.com

Through DFT, the optimized molecular geometry of this compound can be determined, representing its most stable three-dimensional arrangement of atoms. From this optimized structure, electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges can be calculated. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reactivity.

Furthermore, DFT is employed to compute global reactivity descriptors. These descriptors, including hardness, chemical potential, and electrophilicity index, are derived from the energies of the frontier molecular orbitals. They provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. Vibrational frequency analysis is also a standard output of DFT calculations, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the calculated structure. mdpi.com

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, offering good accuracy for organic molecules. mdpi.com |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution by using a combination of Gaussian-type orbitals. |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecule's properties. |

| Calculated Properties | Optimized Geometry, Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO/LUMO), Global Reactivity Descriptors | To understand the molecule's stability, reactivity, and potential interaction sites. |

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scirp.org In the context of this compound, MD simulations can provide detailed insights into its interactions with biological targets, such as proteins or enzymes, which is a critical step in drug discovery. These simulations can elucidate the stability of the ligand-protein complex, the specific interactions that stabilize the binding, and the conformational changes that may occur upon binding. mdpi.com

The process begins with a known or predicted three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). A model of this compound is then placed in the active site of the protein, a process known as molecular docking. This initial complex is then solvated in a water box with appropriate ions to mimic physiological conditions. mdpi.com The system is subjected to energy minimization to remove any steric clashes before the simulation begins.

During the MD simulation, the trajectories of all atoms in the system are calculated by integrating Newton's laws of motion. The simulation is typically run for a duration of nanoseconds to microseconds, providing a dynamic view of the drug-target interaction. Analysis of the simulation trajectory can reveal key information such as the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. mdpi.com Furthermore, specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking can be monitored throughout the simulation to understand the key determinants of binding affinity.

| Parameter | Specification | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of empirical energy functions used to calculate the potential energy of the system of atoms. |

| Water Model | TIP3P | A common three-site water model used to solvate the protein-ligand complex. mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to simulate physiological conditions. |

| Simulation Time | 100 ns or more | The duration of the simulation, which needs to be long enough to observe the system reaching equilibrium. mdpi.com |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy | To assess the stability of the complex, flexibility of the protein, key interactions, and binding affinity. |

Conformational Analysis and Molecular Orbital Studies (HOMO/LUMO)

Conformational analysis of this compound involves identifying the molecule's preferred spatial arrangements (conformers) and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein. Computational methods, particularly DFT, are used to rotate the molecule around its single bonds and calculate the potential energy at each step, resulting in a potential energy surface that reveals the most stable conformers.

Molecular orbital studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most likely to be involved in electron transfer during a chemical reaction. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient areas. This information, combined with the MEP analysis, provides a comprehensive picture of the molecule's reactivity and potential interaction sites for designing new derivatives with desired properties. mdpi.com

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel 6-Bromo-8-methylquinoline Analogs

The future of this compound in drug discovery is heavily reliant on the strategic design and synthesis of new analogs to optimize therapeutic efficacy. The core structure of this compound serves as a key intermediate, with the bromine atom and methyl group providing handles for extensive chemical modification. quinoline-thiophene.comacs.org

Future synthetic strategies will focus on creating libraries of derivatives by introducing diverse functional groups at various positions on the quinoline (B57606) ring. The bromine at position 6 is particularly valuable, as it can be readily replaced or coupled with other molecules using modern synthetic methods like the Suzuki cross-coupling reaction. mdpi.com This allows for the attachment of various aryl or heterocyclic moieties, which can significantly alter the compound's biological activity. For instance, a Suzuki reaction could be used to couple this compound with p-formylphenylboronic acid to create a new aldehyde synthon, which can then be further modified. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. mdpi.com By systematically altering the structure—for example, by changing the substituents on the quinoline core—and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. researchgate.net This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.

Key approaches for generating novel analogs include:

Modification at the 8-position: While the methyl group is a defining feature, creating analogs with different alkyl or functional groups at this position can probe steric and electronic effects on target binding. quinoline-thiophene.com

Functionalization of the Nitrogen Atom: Quaternization of the quinoline nitrogen can introduce a positive charge, potentially enhancing interactions with biological targets or improving solubility. nih.gov

Ring System Modifications: Creating hybrid molecules by fusing other heterocyclic rings, such as oxadiazoles (B1248032) or imidazoles, to the quinoline core can lead to entirely new classes of compounds with unique pharmacological profiles. researchgate.netresearchgate.net

Table 1: Illustrative Design Strategies for Novel this compound Analogs

| Modification Strategy | Rationale | Potential Synthetic Method | Target Property to Improve |

|---|---|---|---|

| Suzuki Coupling at C6-Br | Introduce diverse aryl/heteroaryl groups to explore new binding interactions. | Palladium-catalyzed cross-coupling with boronic acids. mdpi.com | Potency, selectivity, target interaction. |

| Nucleophilic Substitution | Introduce amines, thiols, or alkoxides at reactive positions. | Reaction with corresponding nucleophiles. nih.gov | Solubility, hydrogen bonding capacity. |

| N-Oxidation | Alter electronic properties and metabolic stability. | Oxidation of the quinoline nitrogen. | Pharmacokinetics, bioavailability. |

| Side Chain Elongation | Modify the C8-methyl group to probe binding pocket depth. | Multi-step synthesis starting from a functionalized precursor. | Steric fit with target, potency. |

Exploration of New Biological Targets and Disease Indications

While quinoline derivatives are well-known for their antimicrobial and anticancer properties, the therapeutic potential of this compound analogs is far from fully explored. nih.gov Future research will aim to identify and validate novel biological targets and expand the range of treatable diseases.

Anticancer Therapy: The search for new anticancer agents is a major driver of quinoline research. Derivatives have shown promise against various cancer cell lines, and future work on this compound analogs will likely focus on specific, high-value oncology targets. mdpi.comnih.gov These include:

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Quinoline-based compounds have been investigated as inhibitors of crucial kinases like c-MET and c-Kit. nih.govnih.govtandfonline.com Future research could design this compound derivatives that selectively target these or other oncogenic kinases.

Tubulin Polymerization: Some quinoline analogs act as inhibitors of tubulin polymerization, a validated anticancer mechanism. nih.gov Screening new derivatives for this activity could yield potent mitotic inhibitors.

Targeted Radioligand Therapy: Quinoline-based molecules have been successfully developed as fibroblast activation protein (FAP) inhibitors for PET imaging and targeted radiotherapy (theranostics). mdpi.com This opens a promising avenue for developing this compound analogs as vehicles to deliver radioactive payloads specifically to tumors, minimizing damage to healthy tissue. mdpi.com

Infectious Diseases: The quinoline core is present in several antimalarial and antibacterial drugs. nih.govnih.gov There is a pressing need for new antimicrobial agents to combat rising drug resistance. Research can be directed toward:

Novel Antibacterial Targets: Peptide deformylase (PDF) is an essential bacterial enzyme that has been identified as a target for novel quinoline-based antibacterial agents. researchgate.net

Antiviral Applications: Certain quinoline derivatives have demonstrated activity against a range of viruses, including HIV and Dengue virus. nih.gov Systematic screening of this compound analogs against viral targets could lead to the discovery of new antiviral therapies.

Integration of Cheminformatics and AI in Drug Discovery

Modern drug discovery is increasingly powered by computational tools, and the development of this compound analogs is no exception. Cheminformatics and artificial intelligence (AI) offer powerful methods to accelerate the design and optimization process, reducing costs and time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be used to build robust, predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comnih.govtandfonline.com These models help researchers understand which structural features are most important for potency and can be used to predict the activity of virtual compounds before they are synthesized. nih.gov

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. researchgate.net Docking studies can be used to screen large virtual libraries of this compound analogs to identify those with the highest predicted binding affinity for a specific target, helping to prioritize synthetic efforts. mdpi.comnih.gov

Virtual Screening and AI-Powered Design: Large chemical databases can be virtually screened to identify novel quinoline-based compounds with potential activity against a target of interest. nih.govtandfonline.com Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.

A typical in silico workflow might involve using a 3D-QSAR model to design a focused library of novel analogs, followed by molecular docking to rank them based on their predicted interaction with a target protein. The most promising candidates from this computational analysis would then be synthesized and tested experimentally, creating a feedback loop to further refine the computational models. nih.govtandfonline.com

Scale-Up and Process Optimization for Clinical Translation

For a promising drug candidate to move from the laboratory to clinical trials, a robust, scalable, and cost-effective manufacturing process is essential. mdpi.com Research into the synthesis of this compound and its most promising derivatives must therefore include a focus on process optimization.

Future efforts in this area will concentrate on:

Green Chemistry: Developing environmentally friendly synthetic routes that minimize the use of hazardous solvents and reagents and reduce waste. jocpr.com This could involve using solvent-free reaction conditions or employing reusable catalysts. jocpr.comresearchgate.net

Process Intensification: Exploring technologies like microwave-assisted synthesis or flow chemistry to improve reaction efficiency, reduce reaction times, and allow for easier scaling. mdpi.com Sunlight-induced reactions are also being explored as a green strategy. researchgate.net

Cost-Effective Starting Materials: Identifying and securing a reliable supply chain for affordable and readily available starting materials is critical for large-scale production. quinoline-thiophene.com Research into novel synthetic pathways that begin from simpler, cheaper precursors is highly valuable.

Catalyst Development: Many key reactions in quinoline synthesis are metal-catalyzed. mdpi.com Research into developing more efficient, cheaper, and more sustainable catalysts (e.g., using earth-abundant metals instead of precious metals) is an important goal for process optimization. rsc.org

Addressing these challenges is crucial for ensuring that if a highly effective this compound-based therapeutic is discovered, it can be produced in the quantities and at the cost necessary for widespread clinical use. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 6-Bromo-8-methylquinoline in laboratory settings?

Laboratory safety protocols for brominated quinolines include wearing protective gloves, goggles, and lab coats, conducting reactions in fume hoods, and avoiding skin contact. Waste must be segregated and disposed of via certified chemical waste management services. These measures align with guidelines for structurally similar brominated compounds .

Q. What are the common synthetic routes for preparing this compound?

Synthesis often involves bromination of 8-methylquinoline using reagents like -bromosuccinimide (NBS) under electrophilic substitution conditions. Alternative methods include condensation reactions with bromoalkylating agents, as demonstrated in analogous quinoline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include - and -NMR for structural elucidation, FT-IR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray diffraction (XRD) for crystallographic data. These methods are standard for brominated heterocycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

Discrepancies may arise from variations in reaction conditions (e.g., temperature, catalysts) or reagent purity. Systematic optimization using design-of-experiments (DoE) approaches and statistical analysis (e.g., ANOVA) can identify critical variables. Cross-validation with literature protocols is advised .

Q. What strategies optimize regioselectivity in bromination reactions of 8-methylquinoline derivatives?

Regioselectivity can be controlled by introducing directing groups (e.g., electron-donating substituents) or modulating reaction parameters (solvent polarity, temperature). Computational tools like density functional theory (DFT) can predict reactive sites prior to experimental validation .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Use palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with varied ligands (e.g., , ) and bases (e.g., , ). Monitor progress via TLC or GC-MS, and employ kinetic studies to elucidate reaction mechanisms .

Q. How can synthetic goals for this compound-based compounds align with broader research aims?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment. For example, if developing antimicrobial agents, prioritize substituents known to enhance bioactivity. Hypothesis-driven iterative optimization is critical .

Q. What steps ensure reproducibility in synthesizing this compound complexes?

Document all experimental parameters (e.g., stoichiometry, purification methods). Use standardized reagents and validate protocols through independent replication. Publish detailed supplementary data to aid peer validation .

Q. Which computational methods predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Q. How can researchers investigate unexpected byproducts in bromomethylation of quinoline derivatives?

Isolate byproducts via column chromatography and characterize them using LC-MS/MS or -NMR. Mechanistic probes (e.g., isotopic labeling or radical traps) can clarify reaction pathways. Revise synthetic routes based on findings .

Notes

- Methodological Emphasis : Answers prioritize actionable strategies (e.g., DoE, DFT) over theoretical explanations.

- Data Contradiction : Advanced questions address resolving inconsistencies in literature (e.g., yield discrepancies).

- Safety and Ethics : Compliance with safety protocols and ethical frameworks (e.g., FINER) is emphasized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.